Cas no 174274-83-0 (1H-Indole, 2-ethyl-1-methyl-5-nitro-)
1H-Indole, 2-ethyl-1-methyl-5-nitro- Chemical and Physical Properties
Names and Identifiers
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- 2-Ethyl-1-methyl-5-nitro-1H-indole
- 1H-Indole, 2-ethyl-1-methyl-5-nitro-
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- Inchi: 1S/C11H12N2O2/c1-3-9-6-8-7-10(13(14)15)4-5-11(8)12(9)2/h4-7H,3H2,1-2H3
- InChI Key: HOADNUVJJQSKHY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C=C(CC)N2C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 252
- XLogP3: 2.7
- Topological Polar Surface Area: 50.8
1H-Indole, 2-ethyl-1-methyl-5-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199011402-5g |
2-Ethyl-1-methyl-5-nitro-1H-indole |
174274-83-0 | 95% | 5g |
$697.48 | 2022-04-02 |
1H-Indole, 2-ethyl-1-methyl-5-nitro- Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 1H-Indole, 2-ethyl-1-methyl-5-nitro-
Recent Advances in the Study of 1H-Indole, 2-ethyl-1-methyl-5-nitro- (CAS: 174274-83-0) and Its Applications in Chemical Biology and Medicine
The compound 1H-Indole, 2-ethyl-1-methyl-5-nitro- (CAS: 174274-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. Recent studies have highlighted its role as a versatile scaffold for the design of novel bioactive molecules, particularly in the context of targeting specific enzymes and receptors involved in disease pathways.
One of the key areas of interest is the compound's ability to modulate the activity of certain kinases and GPCRs (G-protein coupled receptors), which are critical targets in the treatment of cancers and neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1H-Indole, 2-ethyl-1-methyl-5-nitro- exhibited potent inhibitory effects on a subset of tyrosine kinases, suggesting its potential as a lead compound for anticancer drug development. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and structure-activity relationships (SAR) of these derivatives.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. A study conducted by researchers at the University of Cambridge in 2024 revealed that 1H-Indole, 2-ethyl-1-methyl-5-nitro- could effectively suppress the production of pro-inflammatory cytokines in macrophage cells. This effect was attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings open new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthesis and optimization of 1H-Indole, 2-ethyl-1-methyl-5-nitro- have also been a focus of recent investigations. A 2024 paper in Organic Letters described a novel, high-yield synthetic route for this compound, utilizing a palladium-catalyzed cross-coupling reaction. This method not only improved the overall yield but also reduced the formation of unwanted byproducts, making it more suitable for large-scale production. Such advancements in synthetic chemistry are crucial for facilitating further pharmacological studies and eventual clinical applications.
Despite these promising developments, challenges remain in the translation of these findings into clinical practice. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of research on 1H-Indole, 2-ethyl-1-methyl-5-nitro- underscores its potential as a valuable tool in chemical biology and a promising candidate for drug discovery. Future studies are expected to explore its applications in other therapeutic areas, such as infectious diseases and metabolic disorders, further expanding its utility in medicine.
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